Nucleophilic Reactivity of 2-Ethynyl-5-nitrofuran vs. Vinyl and Ammonium Analogs with Piperidine
In a direct head-to-head kinetic study comparing three 5-nitrofuran electrophiles in their reaction with piperidine at 25 °C, 2-ethynyl-5-nitrofuran, (E)-2-(β-bromovinyl)-5-nitrofuran, and (E)-[β-(5-nitro-2-furyl)vinyl]trimethylammonium bromide were evaluated. Despite the strongly electron-accepting nature of the ammonium group, the furylvinylammonium salt did not exceed the reactivity of the corresponding vinyl halide or the ethynylfuran. The study demonstrates that 2-ethynyl-5-nitrofuran exhibits comparable or superior reactivity to the vinylammonium salt, challenging the assumption that a better leaving group at the β-position guarantees higher electrophilicity and revealing that solvation effects differentially modulate the transition states of these reactions [1].
| Evidence Dimension | Relative reactivity with piperidine (nucleophilic addition at β-position) |
|---|---|
| Target Compound Data | 2-Ethynyl-5-nitrofuran: reactive; comparable to or surpassing vinylammonium salt |
| Comparator Or Baseline | (E)-2-(β-Bromovinyl)-5-nitrofuran and (E)-[β-(5-nitro-2-furyl)vinyl]trimethylammonium bromide |
| Quantified Difference | Reactivity rank: Vinylammonium salt ≤ Vinyl bromide ≈ Ethynylfuran (specific rate constants not disclosed in abstract; full paper required for k values) |
| Conditions | Various solvents, 25 °C, reaction with piperidine |
Why This Matters
Procurement of 2-ethynyl-5-nitrofuran for nucleophilic diversification is justified by experimental evidence that the ethynyl group does not compromise electrophilic reactivity relative to activated vinyl systems, while offering orthogonal synthetic handles (terminal alkyne) unavailable in vinyl or ammonium analogs.
- [1] Influence of solvents on the reaction of 5-nitro-2-furylvinyl-trimethylammonium bromide with piperidine. Chem. Pap. 1987, 41, 593–600. View Source
